4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine

Vue d'ensemble

Description

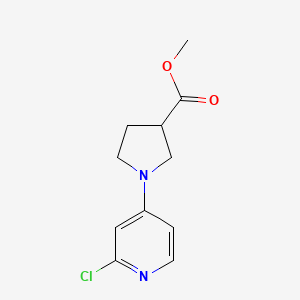

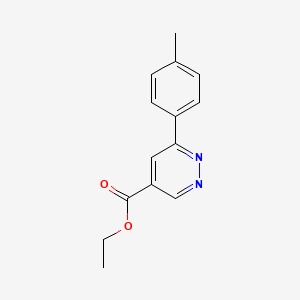

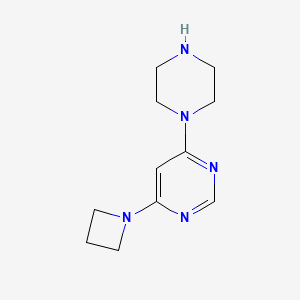

4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, also known as IC87114, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) δ isoform. This compound plays a significant role in regulating various cellular processes. It has a molecular formula of C13H10ClIN2 and an average mass of 356.589 Da .

Synthesis Analysis

The synthesis of 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine and its derivatives often involves the use of organolithium reagents . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine comprises a pyrimidine core, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group at the 4th position, a cyclopropyl group at the 2nd position, and an iodophenyl group at the 6th position .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine are typically nucleophilic substitutions . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .Applications De Recherche Scientifique

Antiviral Activity

The study of pyrimidine derivatives has led to the discovery of compounds with significant antiviral properties. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been prepared and tested for their inhibitory activity against a range of DNA and retroviruses. Although they showed poor activity against DNA viruses, several derivatives exhibited marked inhibition of retrovirus replication in cell culture, with specific compounds demonstrating potent anti-HIV activity. This suggests that pyrimidine derivatives, including those similar in structure to 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, could be potential candidates for antiretroviral drug development (Hocková et al., 2003).

Optical and Electronic Properties

The structural and electronic properties of pyrimidine derivatives have been studied extensively, revealing their potential in nonlinear optics (NLO) and electronic applications. A comparative study on thiopyrimidine derivatives, including electronic, linear, and NLO exploration, demonstrates that these compounds exhibit considerable NLO character. This makes them suitable for optoelectronic and high-technology applications, suggesting that compounds like 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine could have similar applications due to their related structural characteristics (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Pyrimidine derivatives have also shown promise as antimicrobial and anti-inflammatory agents. The synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives has revealed compounds with improved anti-inflammatory and analgesic activities. This underscores the potential of structurally related compounds, such as 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, in the development of new therapeutic agents (Muralidharan et al., 2019).

Synthetic Methods and Drug Development

Efficient synthetic methods for pyrimidine derivatives are crucial for their development as pharmaceutical agents. The synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in small molecule anticancer drugs, highlights the advancements in synthetic techniques that could be applicable to compounds like 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, facilitating their exploration in drug development (Kou & Yang, 2022).

Propriétés

IUPAC Name |

4-chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2/c14-12-7-11(9-2-1-3-10(15)6-9)16-13(17-12)8-4-5-8/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDFYGSMEFGDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)

![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)

![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)